molecular formula C19H23N7OS B2787495 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034550-26-8

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2787495
CAS No.: 2034550-26-8
M. Wt: 397.5
InChI Key: OTRKEIDOJACCJO-UHFFFAOYSA-N
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Description

: The triazine intermediate is then reacted with piperidine to introduce the piperidin-1-yl group at the appropriate position on the ring.

  • Benzothiazole Attachment

    : The next step involves the attachment of the benzothiazole moiety through a coupling reaction, often mediated by a catalyst.

  • Formation of the Carboxamide Group

    : The final step involves the conversion of the precursor intermediate to the carboxamide form, usually by reacting with a suitable amine and a coupling agent.

  • In industrial production, these steps are optimized for efficiency, yield, and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled to achieve the desired outcome.

    Preparation Methods

    The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves multiple steps:

    • Formation of the Triazine Ring

      : This step typically involves the cyclization of suitable precursors under controlled conditions. Commonly, cyanuric chloride reacts with an amine compound to form the triazine ring.

    Chemical Reactions Analysis

    N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions:

    • Oxidation

      : It can be oxidized to introduce new functional groups or modify existing ones, typically using reagents like hydrogen peroxide or potassium permanganate.

    • Reduction

      : Reduction reactions can alter specific groups within the molecule, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution

      : The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

    • Hydrolysis

      : This reaction breaks down the compound into its constituent parts in the presence of water and acid or base catalysts, yielding products like carboxylic acids and amines.

    Scientific Research Applications

    N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has diverse applications:

    • Chemistry

      : Utilized as a reagent in organic synthesis, especially in the creation of complex molecules.

    • Biology

      : Investigated for its potential as a bioactive molecule, influencing cellular pathways and biological systems.

    • Medicine

      : Explored for its therapeutic potential, particularly in drug discovery for diseases like cancer, due to its ability to interact with specific molecular targets.

    • Industry

      : Used in materials science, such as in the synthesis of polymers and advanced materials with specialized properties.

    Mechanism of Action

    The mechanism by which N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The triazine and benzothiazole moieties enable it to bind to active sites, modulating biological pathways. These interactions can lead to changes in cellular processes like signal transduction, gene expression, or metabolic activity.

    Comparison with Similar Compounds

    Compared to similar compounds, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of functional groups, enhancing its versatility in reactions and applications.

    • N-(4-(Dimethylamino)phenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2-amine

      : Similar in having a triazine ring but lacks the benzothiazole moiety, limiting its chemical diversity.

    • 2-Amino-4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine

      : Shares the core structure but differs in substituents, affecting its reactivity and application range.

    • 6-((4-(Dimethylamino)phenyl)amino)-1,3,5-triazine-2,4(1H,3H)-dione

      : Though similar in structure, it contains a dione group, altering its chemical behavior and biological interactions.

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    Properties

    IUPAC Name

    N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23N7OS/c1-25(2)18-22-16(23-19(24-18)26-8-4-3-5-9-26)11-20-17(27)13-6-7-14-15(10-13)28-12-21-14/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,20,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OTRKEIDOJACCJO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23N7OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    397.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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